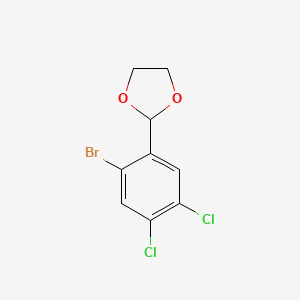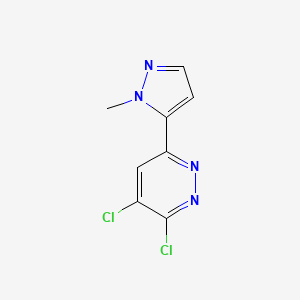
5-Iodo-2-methoxy-4-methylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-methoxy-4-methylbenzaldehyde is an organic compound that belongs to the class of benzaldehydes. It is characterized by the presence of iodine, methoxy, and methyl substituents on the benzene ring. This compound is a solid with a specific molecular structure and chemical properties .
Méthodes De Préparation
The synthesis of 5-Iodo-2-methoxy-4-methylbenzaldehyde typically involves organic synthesis techniques and appropriate starting materials. The synthetic route may include a series of organic reactions, such as iodination, methylation, and formylation, under controlled conditions . Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound.
Analyse Des Réactions Chimiques
5-Iodo-2-methoxy-4-methylbenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
5-Iodo-2-methoxy-4-methylbenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It may serve as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 5-Iodo-2-methoxy-4-methylbenzaldehyde exerts its effects involves interactions with molecular targets such as enzymes and proteins. The pathways involved may include inhibition of specific enzymes or modulation of protein functions, leading to various biological effects .
Comparaison Avec Des Composés Similaires
5-Iodo-2-methoxy-4-methylbenzaldehyde can be compared with other similar compounds, such as:
2-Methoxy-5-iodobenzaldehyde: Similar structure but lacks the methyl group.
4-Methoxy-2-methylbenzaldehyde: Similar structure but lacks the iodine atom.
5-Iodo-2-methoxybenzaldehyde: Similar structure but lacks the methyl group.
The uniqueness of this compound lies in the combination of iodine, methoxy, and methyl substituents, which confer specific chemical and biological properties .
Propriétés
Formule moléculaire |
C9H9IO2 |
|---|---|
Poids moléculaire |
276.07 g/mol |
Nom IUPAC |
5-iodo-2-methoxy-4-methylbenzaldehyde |
InChI |
InChI=1S/C9H9IO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3 |
Clé InChI |
GPPZFRNMXJZEJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)C=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



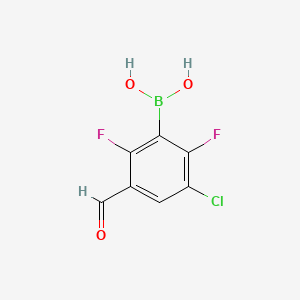
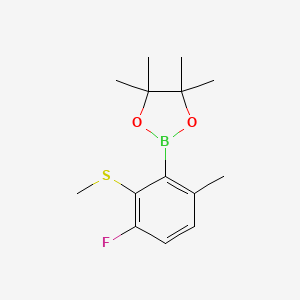

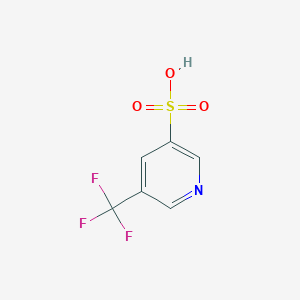
![(1S,13S,14R)-14,15-dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B14028025.png)
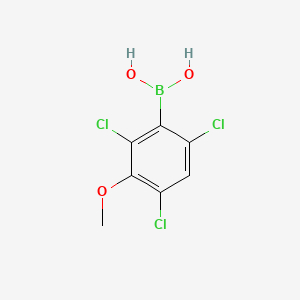
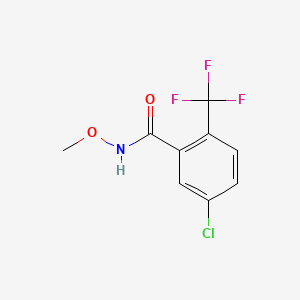


![benzyl ((3aR,4S,6R,6aS)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate](/img/structure/B14028055.png)

